N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide is an organic compound that belongs to the class of acetamides. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, a furan ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 2-furanmethanethiol with an appropriate acylating agent to form the thioether intermediate.
Acetamide formation: The intermediate is then reacted with 2,4-dimethoxyaniline under suitable conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and thioether groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)acetamide: Lacks the furan and thioether groups.
2-((furan-2-ylmethyl)thio)acetamide: Lacks the dimethoxyphenyl group.
N-(2,4-dimethoxyphenyl)-2-mercaptoacetamide: Contains a mercapto group instead of the thioether linkage.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-((furan-2-ylmethyl)thio)acetamide is unique due to the combination of the dimethoxyphenyl and furan rings linked by a thioether group. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(furan-2-ylmethylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-18-11-5-6-13(14(8-11)19-2)16-15(17)10-21-9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXUUPKFZRMYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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